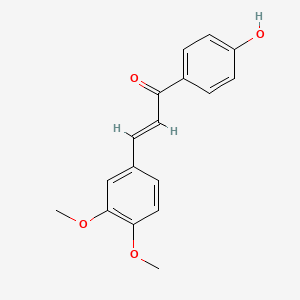

(E)-3-(3,4-二甲氧基苯基)-1-(4-羟基苯基)丙-2-烯-1-酮

描述

The compound of interest, (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, is a chalcone derivative characterized by the presence of two aromatic rings connected by a prop-2-en-1-one bridge. Chalcones are known for their diverse pharmacological activities and are subjects of interest in medicinal chemistry. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related chalcone derivatives typically involves the Claisen-Schmidt condensation reaction, where an acetophenone derivative is reacted with an aldehyde in the presence of a base, usually in an alcoholic solvent. For instance, a compound with a similar structure was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This method is likely applicable to the synthesis of (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, using 3,4-dimethoxyacetophenone and 4-hydroxybenzaldehyde as starting materials.

Molecular Structure Analysis

The molecular structure of chalcone derivatives is characterized by a planar conformation due to the conjugation across the double bond and the aromatic rings. For example, a related compound was found to be almost planar, with a small dihedral angle between the two aromatic rings . This planarity is conducive to the formation of intramolecular hydrogen bonds, which can influence the stability and reactivity of the molecule.

Chemical Reactions Analysis

Chalcones can undergo various chemical reactions, including cyclization, oxidation, and addition reactions, due to the reactive alpha-beta unsaturated carbonyl system. The presence of methoxy and hydroxy substituents can further influence the reactivity, directing electrophilic attack to certain positions on the rings. The specific reactivity patterns of (E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one would need to be determined experimentally, but it is likely to follow trends observed in structurally similar compounds .

Physical and Chemical Properties Analysis

The physical properties such as melting point, solubility, and crystallinity of chalcone derivatives are influenced by the nature of the substituents and the overall molecular conformation. The chemical properties, including acidity, basicity, and reactivity, are also affected by these factors. For instance, the presence of hydroxy groups can lead to the formation of hydrogen bonds, as seen in the crystal structures of related compounds, which can affect both the physical and chemical behavior . The electronic properties, such as the distribution of electron density and the energy of the frontier molecular orbitals (HOMO and LUMO), can be analyzed using computational methods like DFT, as demonstrated for a related compound .

科学研究应用

抗氧化活性

(E)-3-(3,4-二甲氧基苯基)-1-(4-羟基苯基)丙-2-烯-1-酮及其衍生物已被研究其抗氧化特性。一项研究表明,在相邻的间位和对位上有羟基官能团的化合物与其他衍生物相比表现出更强的抗氧化活性。这突出了这些化合物在其抗氧化特性有益的应用中的潜力,例如在对抗氧化应激相关疾病(Sulpizio, Roller, Giester, & Rompel, 2016)。

晶体结构和相互作用

包括(E)-3-(3,4-二甲氧基苯基)-1-(4-羟基苯基)丙-2-烯-1-酮在内的各种衍生物的晶体结构已被广泛研究。这些研究提供了对分子几何结构和分子间相互作用(如氢键和π-π堆积)的见解,这些相互作用对于理解其物理和化学性质至关重要。这些信息可用于设计需要特定分子相互作用的材料和药物(Gomes et al., 2020)。

光物理性质

(E)-3-(3,4-二甲氧基苯基)-1-(4-羟基苯基)丙-2-烯-1-酮的光物理性质已被研究,显示其在荧光和溶剂变色等应用中的潜力。该化合物的荧光强度在不同的环境中变化,这在传感应用中很有用,例如检测表面活性剂的临界胶束浓度(Asiri, Sobahi, Osman, & Khan, 2017)。

分子结构分析

对该化合物进行详细的分子结构分析,可深入了解其几何框架、电子性质和化学反应性。这种分析对其在材料科学中的应用至关重要,特别是在设计具有特定电子或光学性质的分子时(Adole et al., 2020)。

非线性光学性质

已经研究了相关化合物的非线性光学性质,表明在非线性光学器件的开发中具有潜在应用。这些特性在光子学和电信等领域至关重要(Singh et al., 2012)。

细胞毒活性

尽管重点不是药物使用,但值得注意的是,一些衍生物对某些癌细胞系表现出细胞毒活性。这表明对其药用应用进行进一步研究的潜力(Han et al., 2004)。

安全和危害

As with any chemical compound, appropriate safety measures should be taken when handling this compound. The specific safety and hazard information would depend on various factors including the specific properties of the compound.

未来方向

Given the interest in chalcones for their therapeutic potential, future research could involve further exploration of the biological activity of this compound, as well as modifications to its structure to enhance its efficacy and selectivity.

属性

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-16-10-4-12(11-17(16)21-2)3-9-15(19)13-5-7-14(18)8-6-13/h3-11,18H,1-2H3/b9-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNWOWTCKYWIPPH-YCRREMRBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

CAS RN |

66281-70-7 | |

| Record name | (E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066281707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-ethanone](/img/structure/B3032893.png)

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)